molecular formula C15H17NO B13874641 1-(2,3-Dimethylphenyl)-2-pyridin-3-ylethanol

1-(2,3-Dimethylphenyl)-2-pyridin-3-ylethanol

Cat. No.: B13874641
M. Wt: 227.30 g/mol
InChI Key: ZMQJCFCBPKNLSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,3-Dimethylphenyl)-2-pyridin-3-ylethanol (C₁₅H₁₇NO) is an ethanol derivative featuring a pyridin-3-yl group and a 2,3-dimethylphenyl substituent. The pyridine ring and dimethylphenyl group suggest applications in medicinal chemistry, particularly in targeting central nervous system (CNS) receptors or enzymes, though pharmacological data remains hypothetical.

Properties

Molecular Formula

C15H17NO

Molecular Weight

227.30 g/mol

IUPAC Name

1-(2,3-dimethylphenyl)-2-pyridin-3-ylethanol

InChI

InChI=1S/C15H17NO/c1-11-5-3-7-14(12(11)2)15(17)9-13-6-4-8-16-10-13/h3-8,10,15,17H,9H2,1-2H3

InChI Key

ZMQJCFCBPKNLSO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C(CC2=CN=CC=C2)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-Dimethylphenyl)-2-pyridin-3-ylethanol typically involves the reaction of 2,3-dimethylbenzaldehyde with 3-pyridylmethanol under acidic or basic conditions. The reaction proceeds through a nucleophilic addition mechanism, where the hydroxyl group of the alcohol attacks the carbonyl carbon of the aldehyde, followed by proton transfer and dehydration to form the desired product.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(2,3-Dimethylphenyl)-2-pyridin-3-ylethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Halogenating agents, nitrating agents, or sulfonating agents can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of 1-(2,3-dimethylphenyl)-2-pyridin-3-ylketone.

    Reduction: Formation of 1-(2,3-dimethylphenyl)-2-pyridin-3-ylethane.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

1-(2,3-Dimethylphenyl)-2-pyridin-3-ylethanol has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism by which 1-(2,3-Dimethylphenyl)-2-pyridin-3-ylethanol exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

1-(3-Methoxyphenyl)-2-pyridin-3-ylethane-1,2-dione (CAS 40061-32-3)
  • Structure: Contains a diketone group instead of ethanol, with a methoxyphenyl substituent.
  • Properties: The diketone enhances electrophilicity, promoting interactions with nucleophilic residues in enzymes. Its solubility is likely lower than the ethanol derivative due to reduced hydrogen-bonding capacity.
1-(2-Pyridin-3-ylphenyl)methanamine Dihydrochloride (CAS 859833-18-4)
  • Structure : Features a primary amine and pyridinyl-phenyl linkage.
  • Properties: The dihydrochloride salt improves aqueous solubility, contrasting with the neutral ethanol derivative.
  • Applications : Amine derivatives are commonly used in drug design for neurotransmitter analogs (e.g., dopamine or serotonin modulators) .

Heterocyclic and Substitution Patterns

2-[(3-Chlorophenyl)sulfanyl]-1-{2,7-dimethylimidazo[1,2-a]pyridin-3-yl}ethan-1-one (CAS 478042-01-2)
  • Structure : Imidazopyridine core with a sulfanyl-chlorophenyl substituent and ketone group.
  • The ketone may confer metabolic stability compared to the ethanol group.
  • Applications : Such structures are explored for antimicrobial or anticancer activity due to heterocyclic diversity .
1-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)-2-[(4-fluorophenyl)sulfanyl]-1-ethanone (CAS 478042-05-6)
  • Structure : Similar to the above but with a fluorophenyl group.
  • Properties: Fluorine enhances electronegativity and bioavailability. The ethanone group reduces polarity compared to ethanol, affecting membrane permeability.
  • Applications : Fluorinated compounds often exhibit improved pharmacokinetic profiles in drug discovery .

Comparative Data Table

Compound Name Molecular Formula Functional Groups Key Properties Potential Applications References
1-(2,3-Dimethylphenyl)-2-pyridin-3-ylethanol C₁₅H₁₇NO Ethanol, pyridine, dimethylphenyl Moderate solubility, CNS targeting Hypothetical neuroactive agents Inferred
1-(3-Methoxyphenyl)-2-pyridin-3-ylethane-1,2-dione C₁₄H₁₁NO₃ Diketone, pyridine, methoxyphenyl Low solubility, electrophilic Enzyme inhibition
1-(2-Pyridin-3-ylphenyl)methanamine dihydrochloride C₁₂H₁₄Cl₂N₂ Amine, pyridinyl-phenyl High solubility (salt form) Receptor ligands
2-[(3-Chlorophenyl)sulfanyl]-1-{2,7-dimethylimidazo[1,2-a]pyridin-3-yl}ethan-1-one C₁₇H₁₅ClN₂OS Ketone, imidazopyridine, sulfanyl Lipophilic, stable Antimicrobial agents

Research Implications and Limitations

The absence of direct data on this compound necessitates extrapolation from structural analogs. Key research gaps include:

  • Solubility and Stability : Experimental determination of logP, pKa, and metabolic stability.
  • Biological Activity : Screening for CNS, antimicrobial, or enzyme-modulating effects.
  • Safety Profile : Comparisons with compounds like 1-(3-methoxyphenyl)-2-pyridin-3-ylethane-1,2-dione, which requires specific first-aid measures due to reactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.